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These application notes provide a comprehensive overview and detailed protocols for the use

of Loop-Mediated Isothermal Amplification (LAMP) assays in the detection of plant pathogens.
LAMP offers a rapid, sensitive, and specific alternative to traditional methods like PCR, making
it particularly suitable for in-field diagnostics in agriculture.

Introduction to LAMP technology

Loop-Mediated Isothermal Amplification (LAMP) is a nucleic acid amplification technique that
occurs at a constant temperature, eliminating the need for a thermal cycler.[1][2] This method
relies on a strand-displacing DNA polymerase and a set of four to six primers that recognize
multiple distinct regions on the target DNA.[3] The isothermal nature of LAMP allows for rapid
amplification, with results often visible to the naked eye within 30-60 minutes.[4] Its high
specificity is attributed to the multiple primers binding to the target sequence, and it has been
shown to be more robust than PCR, often working with crude sample extracts.[5]

Applications in Agriculture

The rapid and field-deployable nature of LAMP makes it an invaluable tool for the early
detection and management of plant diseases.[2] Key applications include:
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e Rapid in-field diagnosis: Quickly identify pathogens in symptomatic and asymptomatic
plants, enabling timely intervention to prevent widespread crop loss.[2]

o Disease surveillance and monitoring: Track the spread of pathogens within and between
fields to inform disease management strategies.

e Quarantine and trade: Screen imported plant materials for pathogens at ports of entry to
prevent the introduction of new diseases.

o Breeding for disease resistance: Efficiently screen large numbers of plant breeding lines for
the presence of pathogens.

Quantitative Data Presentation

The following tables summarize the performance of LAMP assays for the detection of various
plant pathogens compared to conventional PCR.
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Experimental Protocols

Here are detailed protocols for LAMP assays targeting a bacterial, fungal, and viral plant
pathogen.

Protocol 1: Colorimetric LAMP for Xanthomonas oryzae
pv. oryzae (Bacterial Blight of Rice)

This protocol is adapted for the visual detection of Xanthomonas oryzae pv. oryzae using a
colorimetric assay.

1. Sample Preparation (Crude DNA Extraction):
» Excise a small section (approx. 1 cm?) of a rice leaf showing symptoms of bacterial blight.

o Place the leaf tissue in a 1.5 mL microcentrifuge tube containing 200 pL of extraction buffer
(e.g., 0.1 M NaOH).

e Grind the tissue using a sterile micropestle for 1-2 minutes.

» Heat the tube at 95°C for 5 minutes in a heat block.

o Centrifuge at 10,000 x g for 2 minutes.

e Use 1-2 uL of the supernatant as the template for the LAMP reaction.

2. LAMP Reaction Mixture (25 pL):
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Component Final Concentration
Betaine 0.8 M
dNTPs 1.4 mM each
FIP/BIP Primers 1.6 uM each
F3/B3 Primers 0.2 uM each
LoopF/LoopB Primers 0.4 uM each
Bst DNA Polymerase 8U
Isothermal Amplification Buffer 1X
Colorimetric Dye (e.g., pH indicator) 1X

DNA Template 2 uL
Nuclease-free water to 25 pL

3. Reaction Incubation:

¢ Incubate the reaction tubes at a constant temperature of 60-65°C for 30-40 minutes.[9] A
simple heat block or water bath can be used.

4. Result Visualization:
o Observe the color change of the reaction mixture.

» Positive result: A distinct color change (e.g., from pink to yellow) indicates the presence of
Xanthomonas oryzae pv. oryzae.[4]

o Negative result: The original color of the reaction mixture remains unchanged.

Protocol 2: Real-Time LAMP for a Fungal Pathogen (e.g.,
Fusarium oxysporum)

This protocol describes a real-time LAMP assay for the quantitative detection of a fungal
pathogen.
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1. DNA Extraction:

 Isolate genomic DNA from fungal mycelia or infected plant tissue using a commercial DNA
extraction kit or a standard CTAB protocol.

o Determine the DNA concentration and purity using a spectrophotometer.
o Prepare serial dilutions of the DNA to determine the limit of detection.

2. LAMP Reaction Mixture (25 pL):

Component Final Concentration
Betaine 0.8 M
dNTPs 1.4 mM each
FIP/BIP Primers 1.6 uM each
F3/B3 Primers 0.2 uM each
LoopF/LoopB Primers 0.4 uM each
Bst DNA Polymerase 8U
Isothermal Amplification Buffer 1X
Fluorescent Dye (e.g., SYBR Green |) 1X

DNA Template 2 uL
Nuclease-free water to 25 pL

3. Real-Time Amplification:

Perform the LAMP reaction in a real-time PCR machine or a specialized real-time

turbidimeter.

Incubate at a constant temperature of 63°C for 60 minutes.

Monitor the fluorescence signal in real-time.
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4. Data Analysis:
e A positive reaction is indicated by an increase in the fluorescence signal over time.

e The time to positivity (Tt) can be used for quantification. A lower Tt value corresponds to a

higher initial concentration of the target DNA.

Protocol 3: RT-LAMP for a Plant Virus (e.g., RNA Virus)

This protocol is for the detection of an RNA virus using a one-step Reverse Transcription LAMP
(RT-LAMP) assay.

1. RNA Extraction:

Extract total RNA from infected plant tissue using a commercial RNA extraction kit or a
TRIzol-based method.

Treat the RNA with DNase | to remove any contaminating genomic DNA.

Assess the RNA quality and quantity.

2. RT-LAMP Reaction Mixture (25 pL):
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Component Final Concentration
Betaine 0.8 M
dNTPs 1.4 mM each
FIP/BIP Primers 1.6 uM each
F3/B3 Primers 0.2 uM each
LoopF/LoopB Primers 0.4 uM each
Bst 2.0 WarmStart® DNA Polymerase 8u

Reverse Transcriptase 15U
Isothermal Amplification Buffer 1X

Detection Method (e.qg., fluorescent dye) 1X

RNA Template 2 puL
Nuclease-free water to 25 uL

3. RT-LAMP Incubation:
 Incubate the reaction tubes at a constant temperature of 65°C for 60 minutes.
4. Result Detection:

» Results can be visualized using various methods, including agarose gel electrophoresis
(which will show a ladder-like pattern for a positive result), turbidity measurement, or
fluorescence detection.

Visualizations
LAMP Mechanism
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Caption: The mechanism of Loop-Mediated Isothermal Amplification (LAMP).

In-Field LAMP Workflow
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1. Sample Collection

Collect symptomatic
plant tissue (leaf, stem, root)

2. Sample Preparation

Crude DNA/RNA extraction
(e.g., using a simple buffer)

!

Brief heating step
(e.g., 95°C for 2-5 min)

3. Isothermal Amplification
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'

Incubate at a constant temperature
(60-65°C) using a portable heat block

4. Result Interpretation

Visual detection of results
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Caption: A typical workflow for in-field plant pathogen detection using LAMP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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